Home > Products > Screening Compounds P88446 > 7-iodo-1H-indazol-3-amine
7-iodo-1H-indazol-3-amine -

7-iodo-1H-indazol-3-amine

Catalog Number: EVT-8702495
CAS Number:
Molecular Formula: C7H6IN3
Molecular Weight: 259.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-iodo-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The molecular formula for 7-iodo-1H-indazol-3-amine is C7H6N4IC_7H_6N_4I, indicating the presence of iodine, which can enhance its reactivity and biological activity.

Source and Classification

7-iodo-1H-indazol-3-amine can be synthesized through various chemical methods, primarily involving halogenation of indazole derivatives. It is classified as a halogenated indazole, which are compounds known for their diverse biological activities, including anticancer properties. The presence of iodine in the structure may confer unique pharmacological properties compared to its non-halogenated counterparts.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-iodo-1H-indazol-3-amine typically involves the iodination of 1H-indazole or its derivatives. A common method includes:

  1. Starting Material: 1H-indazole or 1H-indazole-3-carboxylic acid.
  2. Reagents: Iodine (I2) and a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
  3. Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate iodination at the desired position on the indazole ring.

For example, one reported method involves adding iodine to a solution of 6-nitroindazole in DMF, followed by treatment with potassium carbonate, yielding 7-iodo-1H-indazol-3-amine as a product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-iodo-1H-indazol-3-amine can be represented as follows:

Molecular Formula C7H6N4I\text{Molecular Formula }C_7H_6N_4I

The compound features:

  • An indazole core, consisting of a five-membered pyrazole ring fused to a six-membered benzene ring.
  • An amino group (-NH2) at the 3-position.
  • An iodine substituent at the 7-position.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure:

  • NMR: Chemical shifts provide insights into the hydrogen environments within the molecule.
  • MS: The molecular ion peak confirms the molecular weight corresponding to C7H6N4IC_7H_6N_4I.
Chemical Reactions Analysis

Reactions and Technical Details

7-iodo-1H-indazol-3-amine can participate in several chemical reactions:

  1. Substitution Reactions: The iodine atom can be replaced by other nucleophiles, facilitating the synthesis of new derivatives.
  2. Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex structures.
  3. Oxidation/Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives.

These reactions expand the utility of 7-iodo-1H-indazol-3-amine in synthetic organic chemistry and medicinal applications.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-iodo-1H-indazol-3-amine often involves interaction with specific biological targets such as enzymes or receptors. The presence of iodine may enhance binding affinity due to stronger halogen bonding interactions with target sites.

Research has shown that indazole derivatives can inhibit certain kinases involved in cancer progression, suggesting that 7-iodo-1H-indazol-3-amine may act as a potential anticancer agent through these mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

7-iodo-1H-indazol-3-amine typically appears as a crystalline solid. Specific melting point data may vary depending on purity and synthesis conditions but generally falls within standard ranges for similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
  • Reactivity towards electrophiles due to the presence of nucleophilic sites on the indazole ring.
Applications

Scientific Uses

The applications of 7-iodo-1H-indazol-3-amine are primarily found in:

  1. Medicinal Chemistry: As a building block for synthesizing potential anticancer agents.
  2. Biological Studies: Investigating interactions with biological targets, including enzymes and receptors.
  3. Chemical Biology: Serving as probes to explore biological pathways and mechanisms.
  4. Material Science: Contributing to the development of new materials with specific electronic or optical properties.
Introduction to Indazole Scaffolds in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, represents a privileged scaffold in drug discovery. Its structural duality enables diverse biological interactions, with the 1H-tautomer predominating (>90%) in physiological conditions due to its ~15 kJ·mol⁻¹ greater thermodynamic stability over the 2H-form, as confirmed by MP2/6-31G** calculations [3] [5]. This tautomeric preference critically influences molecular recognition, as the 1H-configuration presents distinct hydrogen-bonding capabilities and electron distribution patterns. Indazole derivatives exhibit broad therapeutic relevance, evidenced by FDA-approved agents such as the anti-inflammatory Benzydamine, the anticancer drug Niraparib (a poly(ADP-ribose) polymerase inhibitor), and the tyrosine kinase inhibitor Pazopanib [2] [7]. The scaffold’s versatility stems from its capacity for regioselective functionalization at positions C3, C4, C5, C6, and C7, enabling precise modulation of pharmacodynamic and pharmacokinetic properties.

Structural Significance of 1H-Indazole Tautomerism

Indazole exists in a dynamic tautomeric equilibrium between 1H-indazole (protium at N1) and 2H-indazole (protium at N2), with rare 3H-indazole forms lacking aromaticity. Spectroscopic and crystallographic analyses uniformly confirm the dominance of the 1H-tautomer in both solid and solution states [3] [5]. This preference arises from:

  • Aromatic Stabilization: The 1H-form maintains full benzenoid character in the fused ring, satisfying Hückel’s rule with 10 π-electrons, whereas the 2H-tautomer exhibits quinoid distortion [7].
  • Energy Differential: Gas-phase and aqueous calculations reveal a 14.5–15.9 kJ·mol⁻¹ stability advantage for 1H-indazole, unaffected by solvent polarity or excitation state [3].
  • Coordination Behavior: Metal complexes predominantly engage via N2-binding (e.g., osmium(IV) complex (H₂ind)[OsIVCl₅(1H-ind)]), though rare N1-coordination (e.g., (H₂ind)[OsIVCl₅(2H-ind)]) occurs under kinetic control [5].

The tautomeric state profoundly impacts bioactivity. For example, 1H-indazole derivatives exhibit superior binding to steroid dehydrogenases and kinase targets compared to 2H-forms, attributable to optimal hydrogen-bond donor/acceptor positioning at N1/N2 [4] [7]. Nuclear Magnetic Resonance (NMR) studies of 7-substituted indazoles confirm persistent 1H-dominance, even with electron-withdrawing groups [3].

Table 1: Experimental Characterization of Indazole Tautomers

Property1H-Indazole2H-Indazole
AromaticityBenzenoid character maintainedOrtho-quinoid distortion
Relative Energy (kJ/mol)0 (reference)+14.5–15.9
Prevalence in Solution>90%<10%
Metal Binding SitePrimarily N2Primarily N1

Role of Halogenation in Bioactive Indazole Derivatives

Halogen atoms—particularly iodine—introduced at the C7 position of indazole scaffolds, significantly enhance bioactivity by:

  • Modulating Electronic Properties: Iodine’s polarizable electron cloud induces a strong +M effect, increasing electron density at adjacent positions (C6/C7a), thereby facilitating electrophilic substitutions or nucleophilic additions at C4/C5 [1] [6].
  • Enabling Cross-Coupling Reactions: Iodine serves as an optimal leaving group in palladium-catalyzed reactions (e.g., Suzuki–Miyaura arylation), outperforming bromine or chlorine in reaction kinetics due to superior oxidative addition into Pd(0) centers [6].
  • Improving Target Affinity: Iodine’s size enhances hydrophobic contacts and van der Waals interactions in protein binding pockets, as observed in inhibitors of kinases and nuclear receptors [1] [4].

Regioselective C7-halogenation avoids the intrinsically more reactive C3 position through electronic deactivation or steric blocking. For instance, electron-withdrawing sulfonamide groups at C4 direct electrophilic bromination to C7 with >75% selectivity, validated by Fukui function analyses indicating higher nucleophilicity at C7 versus C5/C3 [6]. Metal-free methods using N-halosuccinimides (NXS) in eco-friendly solvents (e.g., H₂O, EtOH) achieve 70–97% yields for mono-halogenated indazoles, though iodination remains challenging [1].

Table 2: Halogenation Methods for Indazole Derivatives

MethodConditionsSelectivityYield (%)Limitations
NBS in DMF80°C, 18 hC7 > C584Di-halogenation side products
NCS in EtOH/H₂O50–95°C, 2–5 hC3 (unsubstituted)80–98Low C7-selectivity
NISNot reportedNot achievedIodination unsuccessful
Electrophilic HalogenationSolvent-dependent, temperature-controlledTunable (mono-/poly-)36–98Requires substituent guidance

Historical Evolution of 3-Aminoindazole Pharmacophores

The therapeutic exploration of 3-aminoindazoles began with early antimicrobial and anti-inflammatory agents but accelerated upon discovering their kinase-modulating potential. Key milestones include:

  • Early Applications (1960s–1990s): Unsubstituted 3-aminoindazoles showed modest activity as serotonin antagonists and antiarrhythmics. The 3-amino group’s role as a hydrogen-bond donor/acceptor was recognized as critical for target engagement [7].
  • Kinase Inhibitor Era (2000s): Incorporation of 3-amino groups into indazole-based scaffolds yielded potent inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFR). Pazopanib, a 3-aminomethylindazole derivative, gained FDA approval in 2009 for renal cell carcinoma [2] [7].
  • Modern Diversification (2010–Present): Strategic halogenation at C7, particularly with iodine, enhanced cellular permeability and target residence time. Compounds like 7-iodo-1H-indazol-3-amine emerged as key intermediates for synthesizing fused polyheterocycles and covalent kinase inhibitors, leveraging iodine’s dual role as a steric anchor and cross-coupling handle [6] [7].

The 3-amino group confers unique advantages:

  • Hydrogen-Bonding Capacity: Forms bidentate interactions with kinase hinge regions (e.g., Glu81 and Cys106 in BRAF), enhancing binding affinity [4].
  • Synthetic Versatility: Serves as a linchpin for constructing pyrazolo[3,4-d]pyrimidines and triazolo-indazoles, expanding chemical diversity [2] [7].
  • Electron-Donation: Activates the C3 position for electrophilic substitutions, enabling late-stage diversification of the indazole core [6].

Timeline: Key Developments in 3-Aminoindazole Therapeutics

  • 1969: First report of hydroxymethyl derivatives from 1H-indazole-formaldehyde reactions, hinting at N1 reactivity [3].
  • 2004: Discovery of Niraparib’s indazole core as a PARP inhibitor scaffold [2].
  • 2010: Regioselective C7-arylation protocols enabling access to 7-aryl-3-aminoindazoles [6].
  • 2021: Palladium-catalyzed Suzuki–Miyaura coupling of C7-bromo-3-aminoindazoles, establishing 7-iodo derivatives as optimal substrates [6].
  • 2023: Metal-free C–H halogenation methods allowing direct access to 7-halo-3-aminoindazoles [1].

The structural evolution of 3-aminoindazoles—from simple heterocycles to halogen-enriched pharmacophores—exemplifies rational drug design. 7-Iodo-1H-indazol-3-amine embodies this progression, merging the electronic effects of C7-iodination with the versatile recognition properties of the C3-amino group, positioning it as a critical intermediate for next-generation therapeutics [1] [6] [7].

Properties

Product Name

7-iodo-1H-indazol-3-amine

IUPAC Name

7-iodo-1H-indazol-3-amine

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

InChI

InChI=1S/C7H6IN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11)

InChI Key

PXJQCZYINOISGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)NN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.